N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
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Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
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This involves analyzing the compound’s molecular structure, including its atomic arrangement and the types of bonds present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves detailing the compound’s potential hazards, such as toxicity, flammability, and environmental impact. It also includes appropriate safety precautions when handling the compound.
Future Directions
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properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCOLRKKCBJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188751 |
Source
|
Record name | N-Acetylsulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylsulfamethazine | |
CAS RN |
35255-37-9 |
Source
|
Record name | N-Acetylsulfamethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylsulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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